

# CCT251545: A Technical Guide to its Selectivity Profile and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **CCT251545**, a potent and selective chemical probe for the Mediator complex-associated kinases, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). **CCT251545** was initially discovered as a small-molecule inhibitor of the WNT signaling pathway through a high-throughput cell-based screen.[1][2][3] It is an orally bioavailable compound that has demonstrated utility in exploring the roles of CDK8 and CDK19 in human disease and has shown anti-tumor activity in preclinical models.[1][2][4][5]

#### **Selectivity and Potency Profile**

**CCT251545** is a high-affinity ligand for CDK8 and CDK19, acting as an ATP-competitive inhibitor.[3][6] Its potent inhibitory activity against these primary targets translates to strong suppression of WNT pathway signaling in cellular assays. While highly selective, a broad kinase screen has identified a limited number of off-target kinases that are inhibited at higher concentrations.

## **On-Target Activity**

The potency of **CCT251545** has been quantified through various biochemical and cell-based assays. It demonstrates nanomolar efficacy in inhibiting its primary targets, CDK8 and CDK19, and the downstream WNT signaling pathway.



| Target/Assay                | Assay Type                          | IC50 Value (nM) | Reference    |
|-----------------------------|-------------------------------------|-----------------|--------------|
| WNT Signaling               | Cell-based (7dF3 cells)             | 5               | [1][2][4][7] |
| CDK19                       | Biochemical (Reporter Displacement) | 6               | [6]          |
| CDK8                        | Biochemical (Reporter Displacement) | 7               | [6]          |
| pSTAT1-Ser727<br>Inhibition | Cell-based                          | 9               | [6]          |
| WNT Signaling               | Cell-based<br>(COLO205-F1756)       | 0.035           | [1]          |

#### **Off-Target Selectivity Profile**

The selectivity of **CCT251545** was assessed against a broad panel of kinases and other protein targets. It exhibits greater than 100-fold selectivity for CDK8/19 over 291 other kinases. [1][3][8][9] A screen of 293 kinases at a 1  $\mu$ M concentration showed that only six were inhibited by more than 50%.[6] The IC50 values for confirmed off-target hits are summarized below.

| Off-Target Kinase | IC50 Value (nM) | Reference |
|-------------------|-----------------|-----------|
| PRKCQ             | 122             | [6]       |
| GSK3α             | 462             | [1][6]    |
| GSK3β             | 690             | [1][6]    |

| Other Off-Targets    | IC50 Value (μM) | Reference |
|----------------------|-----------------|-----------|
| 5-HT transporter (h) | 3.6             | [6]       |
| k(KOP)               | 4.4             | [6]       |
| Tankyrase 2 (TNKS2)  | 15.0            | [7]       |



## **Mechanism of Action and Signaling Pathways**

CCT251545 inhibits the kinase activity of CDK8 and CDK19, which are components of the Mediator complex. This complex plays a crucial role in regulating transcription by RNA polymerase II. By inhibiting CDK8/19, CCT251545 modulates the expression of genes regulated by multiple signaling pathways, most notably the WNT pathway.[1][2][3] It also affects the phosphorylation of other key transcription factors, such as STAT1.[1][3][8]

#### **WNT Signaling Pathway Inhibition**

In the canonical WNT pathway, the binding of WNT ligands to Frizzled receptors leads to the stabilization of  $\beta$ -catenin, which then translocates to the nucleus. In the nucleus,  $\beta$ -catenin associates with TCF/LEF transcription factors to drive the expression of target genes. CDK8, as part of the Mediator complex, is recruited to these sites and is thought to regulate transcriptional output. **CCT251545** inhibits CDK8/19 kinase activity, leading to the suppression of WNT target gene expression.





Click to download full resolution via product page

Caption: CCT251545 inhibits CDK8/19, blocking WNT target gene transcription.

## **STAT1 Phosphorylation Biomarker**

The phosphorylation of STAT1 at serine 727 (STAT1-Ser727) has been identified as a robust pharmacodynamic biomarker of CDK8 kinase activity.[3][8] Inhibition of CDK8/19 by **CCT251545** leads to a measurable decrease in the levels of phosphorylated STAT1-Ser727, which can be used to confirm target engagement in both in vitro and in vivo settings.[3][8][10]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CCT251545 | CAS:1661839-45-7 | Orally bioavailable and potent WNT signaling inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease -PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CCT251545: A Technical Guide to its Selectivity Profile and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621817#understanding-the-selectivity-profile-ofcct251545]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com